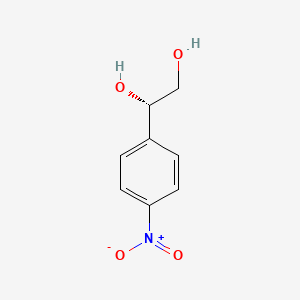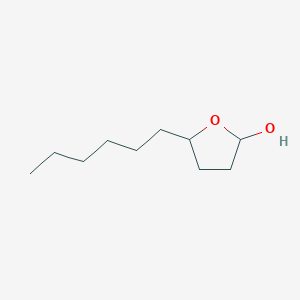
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is an organic compound with the molecular formula C8H9NO4 It is a derivative of ethanediol, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions often include the use of a Brönsted or Lewis acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalyst and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-1,2-ethanediol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of 1-(4-aminophenyl)-1,2-ethanediol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The compound’s effects are mediated through these interactions, leading to its observed biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Nitrophenyl)-1,2-ethanediol
- 1-(4-Nitrophenyl)ethane-1,2-diol
- 1-(4-Aminophenyl)-1,2-ethanediol
Uniqueness
1,2-Ethanediol, 1-(4-nitrophenyl)-, (1S)- is unique due to its specific stereochemistry and the presence of the 4-nitrophenyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
| 77977-75-4 | |
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(1S)-1-(4-nitrophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9NO4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-4,8,10-11H,5H2/t8-/m1/s1 |
InChI Key |
YOJHBFHEOQUUAR-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14439334.png)

![2-[Amino(2-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14439353.png)
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)


